![molecular formula C10H14BrNO2S B1599465 N-Isopropyl 3-bromo-4-methylbenzenesulfonamide CAS No. 850429-66-2](/img/structure/B1599465.png)
N-Isopropyl 3-bromo-4-methylbenzenesulfonamide
Overview
Description
N-Isopropyl 3-bromo-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C10H14BrNO2S and a molecular weight of 292.2 .
Molecular Structure Analysis
The InChI code for N-Isopropyl 3-bromo-4-methylbenzenesulfonamide is 1S/C10H14BrNO2S/c1-7(2)12-15(13,14)9-5-4-8(3)10(11)6-9/h4-7,12H,1-3H3 . The structure of the molecule can be analyzed based on this code.Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a closely related compound, has been utilized as a benign electrophilic cyanation reagent for synthesizing various benzonitriles from (hetero)aryl bromides. This process, involving Grignard reagents, is effective for electronically diverse and sterically demanding aryl bromides, including functionalized substrates and heteroaryl bromides. The method's efficiency is highlighted by the expedited synthesis of pharmaceutical intermediates and chemoselective monocyanation of dibromoarenes (Anbarasan, Neumann, & Beller, 2011).
Anticancer Effects
New dibenzenesulfonamides synthesized in a study induced apoptosis and autophagy pathways in cancer cells, significantly inhibiting carbonic anhydrase isoenzymes associated with tumor growth, such as hCA I, hCA II, hCA IX, and hCA XII. These findings suggest the potential for developing novel anticancer drug candidates (Gul et al., 2018).
Antimycobacterial Agents
2,4-Dinitrophenylsulfonamides with tunable cysteine-activated SO2 release profiles have been reported for their potent inhibitory effects on Mycobacterium tuberculosis, showing higher potency than the clinical agent isoniazid. This suggests their potential use as antimycobacterial agents (Malwal et al., 2012).
DNA Binding and Anticancer Activity
Mixed-ligand copper(II)-sulfonamide complexes were studied for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. The research indicates that the N-sulfonamide derivative plays a significant role in interacting with DNA and shows promise in producing cell death mainly by apoptosis in human tumor cells (González-Álvarez et al., 2013).
Computational Study of Sulfonamide Molecules
A computational study on N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide explored its structural and electronic properties, offering insights into its potential interactions with proteins. This study may guide the design of sulfonamide-based drugs and materials (Murthy et al., 2018).
Safety and Hazards
properties
IUPAC Name |
3-bromo-4-methyl-N-propan-2-ylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-7(2)12-15(13,14)9-5-4-8(3)10(11)6-9/h4-7,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULLSDDLCCOZFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428440 | |
Record name | N-ISOPROPYL 3-BROMO-4-METHYLBENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
850429-66-2 | |
Record name | N-ISOPROPYL 3-BROMO-4-METHYLBENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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